Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
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Overview
Description
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a complex organic molecule that is synthesized through a multi-step process involving different chemical reactions.
Mechanism Of Action
The mechanism of action of methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival, making it a potential candidate for the development of cancer therapeutics.
Biochemical And Physiological Effects
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics. Additionally, it has been shown to improve cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate has various advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity, making it a safe compound for use in experiments. Another advantage is that it has been shown to have high bioavailability, making it a potential candidate for the development of drugs. One limitation is that the mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Another limitation is that it is a complex organic molecule, making it difficult and expensive to synthesize.
Future Directions
There are various future directions related to methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate. One direction is to further study its mechanism of action to better understand its effects. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Another direction is to study its effects in different disease models to determine its potential as a therapeutic agent. Finally, another direction is to develop derivatives of methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate to improve its efficacy and reduce its limitations.
Synthesis Methods
The synthesis of methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate involves a series of chemical reactions. The starting materials for the synthesis are 4-hydroxybenzaldehyde, methyl acetoacetate, and benzyl carbamate. The first step involves the condensation of 4-hydroxybenzaldehyde and methyl acetoacetate to form 4-hydroxychalcone. The second step involves the reduction of 4-hydroxychalcone to form 4-hydroxydihydrochalcone. The third step involves the protection of the hydroxyl group in 4-hydroxydihydrochalcone using benzyl carbamate to form 4-benzyloxydihydrochalcone. The final step involves the acylation of 4-benzyloxydihydrochalcone using phenylalanine methyl ester to form methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate.
Scientific Research Applications
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate has various potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anticancer properties, making it a potential candidate for the development of cancer therapeutics. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
17554-28-8 |
---|---|
Product Name |
Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C21H24N2O6/c1-14(22-21(27)29-13-16-6-4-3-5-7-16)19(25)23-18(20(26)28-2)12-15-8-10-17(24)11-9-15/h3-11,14,18,24H,12-13H2,1-2H3,(H,22,27)(H,23,25) |
InChI Key |
YJQURCNBCROTGE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Other CAS RN |
17554-28-8 |
synonyms |
Z-ALA-TYR-OME |
Origin of Product |
United States |
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